4-Benzyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide
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Overview
Description
4-Benzyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The benzylated piperidine is carboxylated using carbon dioxide under high pressure and temperature.
Amidation: The final step involves the reaction of the carboxylic acid with 3,4-dichloroaniline to form the desired amide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain receptors.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Benzyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-piperidine-1-carboxylic acid (3,4-dichloro-phenyl)-amide: vs. : The position of the chlorine atoms on the phenyl ring can significantly affect the compound’s properties.
This compound: vs. : Substitution of chlorine with fluorine can lead to differences in reactivity and biological activity.
Uniqueness
The unique combination of the benzyl group, piperidine ring, and dichloro-phenyl amide moiety gives this compound its distinct chemical and biological properties
Properties
Molecular Formula |
C19H20Cl2N2O |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-benzyl-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C19H20Cl2N2O/c20-17-7-6-16(13-18(17)21)22-19(24)23-10-8-15(9-11-23)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H,22,24) |
InChI Key |
TVLGGCNVUGCCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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